molecular formula C19H20O2 B13760988 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 223137-81-3

7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]

Cat. No.: B13760988
CAS No.: 223137-81-3
M. Wt: 280.4 g/mol
InChI Key: RBPJXGJTUSWGBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the reaction of appropriate indene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the spirobi[indene] core . The reaction conditions often involve the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of methoxy groups at the 7,7’ positions, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-20-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(21-2)18(14)19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPJXGJTUSWGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573285
Record name 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223137-81-3
Record name 7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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